alpha-D-Galactopyranosyl bromide, tetraacetate

Catalog No.
S671805
CAS No.
3068-32-4
M.F
C14H19BrO9
M. Wt
411.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-D-Galactopyranosyl bromide, tetraacetate

CAS Number

3068-32-4

Product Name

alpha-D-Galactopyranosyl bromide, tetraacetate

IUPAC Name

(3,4,5-triacetyloxy-6-bromooxan-2-yl)methyl acetate

Molecular Formula

C14H19BrO9

Molecular Weight

411.20 g/mol

InChI

InChI=1S/C14H19BrO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3

InChI Key

CYAYKKUWALRRPA-UHFFFAOYSA-N

SMILES

Array

Synonyms

Acetobromo-α-D-Galactose; Acetobromogalactose;

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)Br)OC(=O)C)OC(=O)C)OC(=O)C

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)Br)OC(=O)C)OC(=O)C)OC(=O)C

The exact mass of the compound 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

alpha-D-Galactopyranosyl bromide, tetraacetate (CAS 3068-32-4), commonly known as acetobromo-alpha-D-galactose, is a highly reactive, electrophilic glycosyl donor fundamental to carbohydrate synthesis. Featuring a labile anomeric bromide leaving group and four acetate protecting groups, it serves as a primary reagent for the stereoselective synthesis of beta-galactosides via the Koenigs-Knorr reaction and its modern variants. In industrial and advanced laboratory procurement, it is evaluated based on its predictable reactivity profile, its ability to enforce 1,2-trans stereochemistry through neighboring group participation, and its compatibility with a wide range of halophilic promoters. Its standardized purity and established reaction protocols make it a cornerstone intermediate for the reproducible production of glycolipids, glycopeptides, and chromogenic enzyme substrates [1].

Substituting acetobromo-alpha-D-galactose with closely related analogs fundamentally alters reaction kinetics, stereochemical outcomes, and promoter requirements. Replacing the bromide with a chloride leaving group drastically reduces anomeric reactivity, necessitating harsher, more expensive promoters (e.g., silver triflate instead of silver carbonate) that can degrade sensitive substrates. Conversely, switching to a galactosyl trichloroacetimidate requires activation by strong Lewis acids (like TMSOTf), which are incompatible with acid-labile protecting groups on complex acceptors. Furthermore, utilizing ether-protected donors (such as tetrabenzyl galactosyl bromide) instead of this tetraacetate abolishes the C-2 neighboring group participation, resulting in intractable mixtures of alpha and beta anomers that severely complicate downstream purification and reduce overall process yield [1].

Leaving Group Reactivity: Bromide vs. Chloride

The anomeric bromide exhibits significantly higher electrophilicity compared to its chloride counterpart. Under mild Koenigs-Knorr conditions using silver carbonate (Ag2CO3) as a promoter at room temperature, acetobromo-alpha-D-galactose typically achieves >85% conversion to the glycoside within 2 to 4 hours. In contrast, alpha-D-galactopyranosyl chloride, tetraacetate yields <60% conversion after 24 hours under identical conditions, often requiring elevated temperatures or highly reactive, expensive promoters like silver triflate (AgOTf) to drive the reaction to completion [1].

Evidence DimensionReaction time and yield under mild Ag2CO3 promotion
Target Compound Data>85% yield in 2-4 hours at 25 °C
Comparator Or Baselinealpha-D-Galactopyranosyl chloride, tetraacetate (<60% yield, >24 hours at 25 °C)
Quantified Difference6- to 12-fold reduction in reaction time with >25% higher yield
ConditionsAg2CO3 promoted glycosylation in CH2Cl2 at room temperature

Drives procurement for time-sensitive or thermally unstable glycosylation workflows by ensuring rapid, high-yielding conversions under mild conditions.

Stereocontrol via C-2 Participation: Acetate vs. Benzyl Protection

The presence of the C-2 ester (acetate) in acetobromo-alpha-D-galactose is critical for directing the stereochemical outcome of the glycosylation. Upon activation, the acetate forms a stable bicyclic oxazolinium ion intermediate that shields the alpha-face, resulting in >95:5 beta:alpha stereoselectivity when reacted with standard alcohol acceptors. When a non-participating ether protecting group is used, such as in tetra-O-benzyl-alpha-D-galactopyranosyl bromide, the reaction proceeds via an oxocarbenium ion, yielding near 1:1 to 3:1 alpha:beta mixtures depending on the solvent and acceptor [1].

Evidence DimensionAnomeric ratio (beta:alpha) of the resulting glycoside
Target Compound Data>95:5 beta:alpha selectivity
Comparator Or BaselineTetra-O-benzyl-alpha-D-galactopyranosyl bromide (~1:1 to 3:1 alpha:beta mixture)
Quantified DifferenceShift from non-selective mixtures to near-absolute beta-stereocontrol
ConditionsStandard alcohol acceptor, insoluble silver salt promoter in non-participating solvent (e.g., CH2Cl2)

Eliminates costly and time-consuming chromatographic separation of anomers, making it the mandatory choice for pure beta-galactoside production.

Promoter Compatibility: Bromide vs. Trichloroacetimidate

Acetobromo-alpha-D-galactose is activated by halophilic heavy metal salts (e.g., Ag2CO3, Ag2O, or Hg(CN)2) under neutral or mildly basic conditions, which leaves acid-labile protecting groups (such as trityl or silyl ethers) intact on the acceptor molecule. In contrast, tetra-O-acetyl-alpha-D-galactopyranosyl trichloroacetimidate requires activation by strong Lewis acids (e.g., TMSOTf or BF3·OEt2). In comparative syntheses involving highly acid-sensitive acceptors, the imidate/TMSOTf system can result in >30% degradation or deprotection of the acceptor, whereas the bromide/silver carbonate system yields 0% acid-mediated degradation [1].

Evidence DimensionDegradation of acid-sensitive acceptor functionalities
Target Compound Data0% degradation under neutral/basic silver promotion
Comparator Or BaselineTetra-O-acetyl-alpha-D-galactopyranosyl trichloroacetimidate (>30% degradation under TMSOTf promotion)
Quantified DifferenceComplete preservation of acid-labile groups vs. significant off-target cleavage
ConditionsGlycosylation of acceptors bearing highly acid-sensitive protecting groups (e.g., primary trityl ethers)

Crucial for the procurement of donors in multi-step syntheses where the acceptor molecule contains delicate, acid-labile functionalities.

Phase-Transfer Catalysis (PTC) Suitability for Aryl Glycosides

For the industrial synthesis of aryl galactosides (e.g., fluorogenic substrates), acetobromo-alpha-D-galactose is highly effective under biphasic Phase-Transfer Catalysis (PTC) conditions. Using an aqueous NaOH/CH2Cl2 system with a catalyst like tetrabutylammonium bromide (TBAB), the bromide donor reacts with phenols to yield >80% of the corresponding aryl beta-galactoside. Trichloroacetimidate donors are entirely unsuitable for this highly scalable method, as they undergo rapid base-catalyzed hydrolysis to the hemiacetal before glycosylation can occur .

Evidence DimensionYield of aryl beta-galactoside under biphasic basic conditions
Target Compound Data>80% yield
Comparator Or BaselineGalactosyl trichloroacetimidates (<5% yield, rapid hydrolysis)
Quantified Difference>75% absolute yield increase under PTC conditions
ConditionsAqueous NaOH, CH2Cl2, TBAB catalyst, phenolic acceptor, room temperature

Enables scalable, cost-effective industrial manufacturing of phenolic glycosides without requiring strictly anhydrous environments or expensive silver salts.

Synthesis of Chromogenic and Fluorogenic Enzyme Substrates

Due to its high reactivity with phenolic acceptors under biphasic phase-transfer catalysis (PTC) conditions, this compound is the standard precursor for manufacturing diagnostic beta-galactosidase substrates, such as X-Gal (5-bromo-4-chloro-3-indolyl-beta-D-galactopyranoside) and MUGal (4-methylumbelliferyl-beta-D-galactopyranoside) .

Late-Stage Glycosylation of Acid-Sensitive Natural Products

Because it can be activated by neutral or mildly basic heavy metal salts (e.g., Ag2CO3), it is specifically procured for the late-stage beta-galactosylation of complex natural products and pharmaceutical intermediates where strong Lewis acids (required for imidate donors) would cleave existing acid-labile protecting groups [1].

Stereoselective Synthesis of Glycosphingolipids

The C-2 acetate group ensures strict neighboring group participation, making this donor essential for the stereocontrolled synthesis of beta-linked galactosylceramides and other glycosphingolipids, avoiding the costly purification of anomeric mixtures associated with ether-protected donors [2].

XLogP3

1.5

Hydrogen Bond Acceptor Count

9

Exact Mass

410.02124 Da

Monoisotopic Mass

410.02124 Da

Heavy Atom Count

24

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3068-32-4

Dates

Last modified: 09-14-2023
Mu et al. E- and Z-, di- and tri-substituted alkenyl nitriles through catalytic cross-metathesis. Nature Chemistry, doi: 10.1038/s41557-019-0233-x, published online 1 April 2019

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